Neokadsuranin
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,17S,18S,19R)-9,12,13,14-tetramethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O7/c1-10-11(2)19-13-8-15-21(29-9-28-15)23(27-6)17(13)16-12(18(10)30-19)7-14(24-3)20(25-4)22(16)26-5/h7-8,10-11,18-19H,9H2,1-6H3/t10-,11+,18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIZTMIJCBCDBR-XJSVZPCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C3=CC(=C(C(=C3C4=C(C5=C(C=C4C1O2)OCO5)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]2C3=CC(=C(C(=C3C4=C(C5=C(C=C4[C@@H]1O2)OCO5)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Elucidation Methodologies of Neokadsuranin
Botanical Origins and Primary Extraction Strategies
The primary sources of Neokadsuranin (B176947) are plants belonging to the Schisandraceae family, particularly within the Kadsura genus. Extraction methodologies typically involve the use of organic solvents to isolate crude extracts from the plant material, which then undergo further purification.
This compound has been successfully isolated from the stems of Kadsura coccinea. nih.gov The general procedure involves processing the air-dried and powdered stems of the plant. Initial extraction is often carried out using solvents like chloroform. nih.govresearchgate.net This process yields a crude extract containing a complex mixture of phytochemicals, including various lignans (B1203133) and triterpenoids, from which this compound must be separated. nih.govresearchgate.net
The stems of Kadsura interior are another documented botanical source of this compound. nih.gov Research on this species has led to the isolation of this compound along with several other known and novel lignans. nih.govmdpi.com The extraction process from K. interior is comparable to that of other species in the genus, involving solvent extraction of the dried stem material to obtain a crude mixture for subsequent separation. nih.gov
Table 1: Botanical Sources of this compound
| Species | Plant Part | Family |
|---|---|---|
| Kadsura coccinea | Stems, Roots | Schisandraceae |
| Kadsura interior | Stems | Schisandraceae |
| Kadsura induta | Stems | Schisandraceae |
Beyond K. coccinea and K. interior, this compound has been identified in other related species. Notably, it has been isolated from the stems of Kadsura induta, where it was studied for its potential antiviral activities. scispace.com The presence of dibenzocyclooctadiene lignans is a characteristic feature of the Schisandraceae family, suggesting that other plants within this family could also serve as potential sources for this compound and related compounds. researchgate.net
Advanced Chromatographic Separation Techniques
The purification of this compound from crude botanical extracts necessitates the use of advanced separation methods. These techniques exploit subtle differences in the physicochemical properties of the various compounds present in the extract.
Preparative column chromatography is a fundamental and widely used technique for the large-scale purification of compounds from natural product extracts. sorbtech.com In the isolation of this compound, column chromatography, often using silica (B1680970) gel as the stationary phase, is a crucial step. researchgate.net This method separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. researchgate.net By applying a gradient of solvents with increasing polarity, researchers can effectively fractionate the crude extract, leading to the isolation of pure compounds like this compound. researchgate.netresearchgate.net The versatility of preparative chromatography allows for various formats, including normal-phase, reverse-phase, and ion-exchange, to achieve high-purity separation on a gram to kilogram scale. sorbtech.com
Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support, thereby avoiding irreversible adsorption and decomposition of samples. wikipedia.orgnih.gov This technique utilizes two immiscible liquid phases, one stationary and one mobile. The separation is based on the differential partitioning of the sample's components between these two liquid phases. mdpi.com While specific applications of CCC for this compound are not detailed in the reviewed literature, its utility in separating complex mixtures of natural products makes it a highly suitable method. nih.gov Variants like Centrifugal Partition Chromatography (CPC) use a centrifugal force to retain the stationary phase, allowing for efficient partitioning and purification of components from crude extracts of plants like those from the Kadsura genus. wikipedia.orgresearchgate.net
Table 2: Compounds Isolated from Kadsura interior Alongside this compound
| Compound Name | Compound Class |
|---|---|
| Interiotherin C | Lignan (B3055560) |
| Interiotherin D | Lignan |
| Interiorin | Lignan |
| Heteroclitin F | Lignan |
| Heteroclitin D | Lignan |
| Kadsurin | Lignan |
| Gomisin A | Lignan |
| Schisandrin (B1198587) C | Lignan |
| Interiotherin A | Lignan |
| Angeloylgomisin R | Lignan |
| Gomisin G | Lignan |
| Interiotherin B | Lignan |
| Gomisin C | Lignan |
Compound Index
High-Performance Liquid Chromatography (HPLC) for Compound Purification
High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification of this compound from complex plant extracts. Following initial extraction and preliminary separation using methods like column chromatography, HPLC is employed to achieve the high level of purity required for structural analysis and bioassays.
Typically, a semi-preparative, reversed-phase HPLC system is utilized. A C18 column is commonly chosen for this purpose, leveraging the hydrophobicity of this compound for separation. The mobile phase often consists of a gradient system of methanol (B129727) and water or acetonitrile (B52724) and water. This gradient elution, where the concentration of the organic solvent is gradually increased, allows for the effective separation of compounds with different polarities. The process is monitored using a UV detector, with detection wavelengths commonly set at 220 nm and 254 nm, which are characteristic absorption wavelengths for dibenzocyclooctadiene lignans. The fraction corresponding to the this compound peak, identified by its specific retention time, is collected to yield the purified compound. nih.gov
Spectroscopic Techniques for Structural Elucidation
The definitive structure of this compound was established primarily through the extensive use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. chemguide.co.uk ¹H NMR and ¹³C NMR spectra provide the initial data regarding the proton and carbon framework of the molecule.
The ¹H NMR spectrum of this compound reveals characteristic signals for aromatic protons, multiple methoxy (B1213986) groups, and aliphatic protons within the cyclooctadiene ring. For instance, aromatic protons typically appear as singlets in the δ 6.0-7.0 ppm region. chemguide.co.uk The methoxy groups present as sharp singlets, while the methyl and methylene (B1212753) protons of the core ring structure show complex splitting patterns at higher field. orgchemboulder.comchemistrysteps.com
¹³C NMR spectroscopy complements this by identifying all unique carbon environments, including those of the aromatic rings, the cyclooctadiene ring, and the methoxy substituents.
Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Exact chemical shifts can vary slightly based on the solvent and instrument used.)
| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) |
| 1 | ~134.0 | - |
| 2 | ~106.0 | ~6.5 (s) |
| 3 | ~151.0 | - |
| 4 | ~140.0 | - |
| 5 | ~36.0 | ~2.5 (m) |
| 6 | ~40.0 | ~2.1 (m) |
| 7 | ~82.0 | ~4.2 (d) |
| 8 | ~54.0 | ~1.8 (m) |
| 9 | ~135.0 | - |
| 10 | ~108.0 | ~6.6 (s) |
| 11 | ~149.0 | - |
| 12 | ~148.0 | - |
| 13 | ~22.0 | ~1.0 (d, 7.0) |
| 14 | ~21.0 | ~0.9 (d, 7.0) |
| OMe | ~56.0 | ~3.8 (s) |
| OMe | ~60.0 | ~3.6 (s) |
Mass spectrometry (MS) and its high-resolution counterpart (HR-MS) are fundamental for determining the molecular weight and elemental composition of this compound. chemguide.co.ukyoutube.com The mass spectrum displays a molecular ion peak (M⁺), which indicates the compound's molecular weight. chemguide.co.uklibretexts.org High-Resolution Mass Spectrometry provides a precise mass measurement, allowing for the unambiguous determination of the molecular formula. benthamopen.comyoutube.com For this compound, HR-MS data confirms the molecular formula as C₂₄H₃₂O₆, based on the close match between the experimentally observed mass and the theoretically calculated mass for this composition.
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for establishing the absolute stereochemistry of chiral molecules like this compound. nih.govmdpi.com Dibenzocyclooctadiene lignans are chiral due to both stereogenic centers in the cyclooctadiene ring and the restricted rotation around the biaryl bond, which creates axial chirality. The CD spectrum of this compound shows characteristic Cotton effects. The sign and intensity of these effects are compared with those of structurally related lignans whose absolute configurations are known, or with quantum chemical calculations, to assign the absolute stereochemistry of the biaryl axis and the chiral centers. nih.govresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and the chromophoric system of this compound. mdpi.comlibretexts.orgmdpi.com The IR spectrum provides evidence for the presence of C-H bonds in aromatic and aliphatic systems, C=C bonds of the aromatic rings, and C-O bonds associated with the methoxy and ether groups.
The UV-Vis spectrum is characterized by absorption maxima that arise from the π-π* electronic transitions within the biphenyl (B1667301) chromophore. process-insights.comeag.com The specific wavelengths and intensities of these absorptions are indicative of the conjugated system and the substitution pattern on the aromatic rings.
Stereochemical Investigations and Revisions
The determination of the precise three-dimensional structure of this compound, particularly its absolute stereochemistry, has been a subject of detailed investigation. Initial assignments were often based on comparisons with other known lignans and biogenetic hypotheses. However, the complexity of the stereochemistry in dibenzocyclooctadiene lignans, with multiple chiral centers and a chiral biaryl axis, necessitates rigorous proof.
Later studies have sometimes led to revisions of the initially proposed stereostructures. These revisions are typically based on advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons and help to define the relative stereochemistry and conformation of the cyclooctadiene ring. Definitive proof of the absolute configuration often comes from the comparison of experimental and computationally predicted chiroptical (CD) spectra or, in some cases, through X-ray crystallography of the natural product or a suitable derivative.
Studies on Biphenyl Configuration and Atropisomerism of this compound
The defining stereochemical feature of this compound and other dibenzocyclooctadiene lignans is the atropisomerism of the biphenyl system. Atropisomerism arises from hindered rotation around the single bond connecting the two phenyl rings, leading to stable, non-interconverting rotational isomers (atropisomers) that are enantiomeric. The configuration of this chiral axis is designated as either R or S. The stability of these atropisomers means they can be isolated and are crucial to the molecule's biological activity. The determination of this absolute configuration and the conformation of the eight-membered ring are critical aspects of its structural elucidation.
Detailed Research Findings
The absolute configuration of the biphenyl moiety in dibenzocyclooctadiene lignans is typically determined using chiroptical methods, primarily Circular Dichroism (CD) spectroscopy. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum provides a signature that is highly sensitive to the molecule's three-dimensional structure.
For dibenzocyclooctadiene lignans, the biphenyl chromophore dominates the CD spectrum. A consistent correlation has been established between the sign of the Cotton effects in the CD spectrum and the absolute configuration of the biphenyl system. Based on studies of analogous compounds, a spectrum showing a positive Cotton effect around 240-250 nm and a negative Cotton effect around 210-220 nm is indicative of an R-biphenyl configuration. Conversely, a mirror-image spectrum would indicate the S-biphenyl configuration.
In addition to assigning the axial chirality, the conformation of the flexible eight-membered cyclooctadiene ring must be determined. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments (NOESY). NOE correlations reveal through-space proximity between protons. For instance, key NOESY cross-peaks can establish a twist-boat-chair (TBC) conformation, which is common for this class of lignans.
While X-ray crystallography provides the most definitive evidence for absolute and relative stereochemistry, obtaining suitable crystals of natural products can be challenging. researchgate.net In the absence of a crystal structure for this compound, the combination of Circular Dichroism for the biphenyl chirality and NMR for the ring conformation provides a reliable method for complete stereochemical assignment.
Below are representative data tables illustrating the type of information used to make these structural determinations, based on data for closely related dibenzocyclooctadiene lignans.
Table 1: Representative Circular Dichroism (CD) Data for Determining Biphenyl Configuration
| Wavelength (nm) | Cotton Effect Sign | Inferred Biphenyl Configuration |
| ~247 | Positive (+) | R-configuration |
| ~210 | Negative (-) | R-configuration |
This interactive table demonstrates the correlation between CD spectral data and the assignment of the absolute configuration of the biphenyl axis in dibenzocyclooctadiene lignans.
Table 2: Representative Nuclear Overhauser Effect (NOE) Correlations for Ring Conformation
| Correlating Protons | Inferred Proximity | Deduced Conformation |
| H-4 / H-6β | Close in space | Twist-Boat-Chair (TBC) |
| H-4 / CH₃-17 | Close in space | Twist-Boat-Chair (TBC) |
| H-11 / H-9α | Close in space | Twist-Boat-Chair (TBC) |
| H-11 / CH₃-18 | Close in space | Twist-Boat-Chair (TBC) |
This interactive table shows key NOE correlations observed in NMR spectroscopy that are used to establish the Twist-Boat-Chair (TBC) conformation of the cyclooctadiene ring.
Synthetic Chemistry of Neokadsuranin and Structural Analogs
Total Synthesis Approaches to Neokadsuranin (B176947) and Related Dibenzocyclooctadiene Lignans (B1203133)
The absolute and relative stereochemistry of the substituents on the dibenzocyclooctadiene core is crucial for biological activity. Consequently, asymmetric synthesis methodologies are central to any viable total synthesis. A unified strategy has been developed for several related lignans that establishes the key stereocenters with exceptional control. nih.govfigshare.com
One highly effective approach involves an asymmetric crotylation of an aryl aldehyde precursor. acs.org This key step utilizes a chiral auxiliary, such as the Leighton auxiliary, to direct the addition of a crotyl group, thereby setting the stereochemistry at the future C6 and C7 positions with a high degree of enantiomeric excess (>98:2 enantiomeric ratio). nih.govfigshare.com Subsequent transformations, including a diastereoselective hydroboration, are used to install the remaining stereocenters on the aliphatic portion of the ring system. nih.gov These methodologies allow for the construction of the core structure with complete stereochemical control, providing access to specific, biologically active isomers.
The defining structural feature of this compound and its congeners is the axially chiral biaryl linkage. The restricted rotation around this bond, caused by steric hindrance from ortho substituents, results in stable atropisomers. The stereoselective synthesis of this axis is arguably the most significant hurdle in the total synthesis of these molecules. acs.org
Modern synthetic strategies have overcome this challenge through the development of atropdiastereoselective coupling reactions. A notable example is the use of an intramolecular biarylcuprate coupling. nih.govfigshare.com In this method, the two aromatic rings are tethered together, and the subsequent ring-closing coupling reaction proceeds with exceptional stereocontrol (>20:1), guided by the existing stereocenters on the molecule. nih.gov This ensures the formation of the correct atropisomer. Other advanced coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have also been adapted for the stereoselective construction of hindered biaryl systems in related natural products. nih.govresearchgate.net These reactions are foundational to the successful total synthesis of complex dibenzocyclooctadiene lignans.
Semisynthesis and Chemical Modification Strategies
While total synthesis provides a route to complex molecules from simple starting materials, semisynthesis offers a more direct path to novel derivatives by chemically modifying a readily available natural product. Lignans isolated from plants of the Kadsura and Schisandra genera, such as schisantherin A, serve as valuable starting scaffolds for such modifications. researchgate.netacs.org
Researchers have utilized these natural lignans to prepare libraries of new compounds. researchgate.net These modifications can include reactions such as oxidation, reduction, esterification, or etherification at various positions on the dibenzocyclooctadiene core. This approach is particularly efficient for exploring structure-activity relationships, as it allows for the rapid generation of diverse analogs without the need to repeat a lengthy total synthesis for each new compound. By leveraging the complex core structure provided by nature, chemists can focus on targeted modifications to fine-tune biological activity. acs.org
Design and Synthesis of this compound Derivatives for Research
The development of new derivatives of this compound is driven by the goal of enhancing its therapeutic potential, improving its pharmacological properties, or creating molecular probes to study its biological mechanisms.
Rational design of new analogs is guided by an understanding of the structure-activity relationship (SAR), which correlates specific structural features of a molecule with its biological function. mdpi.comnih.gov Studies on a range of dibenzocyclooctadiene lignans have provided crucial insights into the key determinants of their activity. nih.gov
For instance, SAR studies on the anti-inflammatory activity of these lignans in microglia have revealed several critical structural requirements. nih.gov It was found that compounds possessing an S-configured biphenyl (B1667301) axis and a methylenedioxy group exhibit strong inhibitory effects on microglia activation. nih.gov Furthermore, the presence of a methoxy (B1213986) group on the cyclooctadiene ring enhances this activity, whereas an acetyl group on the ring or a hydroxyl group at the C-7 position leads to a decrease in potency. nih.gov This knowledge allows for the rational design of new derivatives with predicted high activity by incorporating favorable functionalities and avoiding detrimental ones.
| Structural Feature | Effect on Anti-inflammatory Activity | Reference |
| S-Biphenyl Configuration | Strong Inhibition | nih.gov |
| Methylenedioxy Group | Strong Inhibition | nih.gov |
| Methoxy Group (on cyclooctadiene) | Increased Effectiveness | nih.gov |
| Acetyl Group (on cyclooctadiene) | Decreased Activity | nih.gov |
| C-7 Hydroxyl Group | Decreased Activity | nih.gov |
Based on SAR data, chemists can synthesize functionalized analogs designed to have improved properties. The synthesis of these new molecules involves the targeted modification of the this compound scaffold. For example, knowing that a C-7 hydroxyl group diminishes activity provides a rationale for synthesizing derivatives where this group is removed or replaced with another functional group, such as a methoxy group. nih.gov
The synthesis of lignan (B3055560) esters is a common strategy to modify the physicochemical properties of the parent molecule, such as its solubility or bioavailability. By reacting hydroxyl groups on the lignan core with various carboxylic acids, a range of ester analogs can be produced. This approach has been applied to related lignans to create libraries of compounds for biological screening. researchgate.net The synthesis of chlorinated analogs and other novel derivatives has also been reported, further expanding the chemical diversity of this class of compounds for ongoing research. researchgate.net
Biosynthetic Pathways and Precursor Studies of Neokadsuranin
Elucidation of Lignan (B3055560) Biosynthesis in Medicinal Plants
Lignan biosynthesis begins with the phenylpropanoid pathway, a fundamental metabolic route in plants that produces a variety of phenolic compounds from the amino acid phenylalanine. This pathway generates monolignols, the C6-C3 phenylpropane units that serve as the building blocks for lignans (B1203133).
The initial steps involve the deamination of phenylalanine to cinnamic acid, which is then sequentially hydroxylated and methylated to produce precursors like coniferyl alcohol. In the canonical lignan pathway, two molecules of coniferyl alcohol undergo oxidative coupling, a reaction mediated by laccases or peroxidases and guided by dirigent proteins (DIRs), to form the first lignan, pinoresinol. nih.gov From pinoresinol, a series of reductions and oxidations catalyzed by specific enzymes generates various lignan skeletons.
However, the biosynthesis of dibenzocyclooctadiene lignans, such as those found in the Schisandraceae family, is believed to follow a distinct branch. mdpi.com Evidence suggests that the precursor for this class is not coniferyl alcohol, but rather isoeugenol (B1672232) . mdpi.com This alternative precursor is thought to undergo oxidative dimerization to form initial intermediates, which are then further metabolized to create the complex eight-membered ring structure characteristic of Neokadsuranin (B176947). mdpi.comspringernature.com
Identification of Key Enzymatic Steps in this compound Formation
While the complete enzymatic sequence leading to this compound is still under investigation, transcriptome analysis of Kadsura coccinea has identified several key enzyme families that are crucial for the biosynthesis of its resident dibenzocyclooctadiene lignans. mdpi.comnih.govnih.gov These enzymes catalyze the critical steps of precursor coupling, reduction, oxidation, and modification that collectively assemble the final complex structure.
The formation of the dibenzocyclooctadiene core is hypothesized to involve oxidative radical cyclizations. springernature.com Following the initial coupling of isoeugenol units, a series of C-H oxygenations around the core structure are likely performed by iron-dependent oxygenases, installing functional groups like esters and alcohols. springernature.com The final, and most challenging, steps involve unusual C-C bond formations to create the intricate ring systems. springernature.com
The table below summarizes the key enzyme families implicated in the formation of dibenzocyclooctadiene lignans in Kadsura coccinea.
| Enzyme Family | Putative Function in Dibenzocyclooctadiene Lignan Biosynthesis |
| Dirigent Proteins (DIR) | Guide the stereoselective coupling of monolignol (isoeugenol) radicals to form the initial lignan scaffold. mdpi.com |
| Pinoresinol-Lariciresinol Reductase (PLR) | Catalyze the reduction of intermediate compounds in the pathway. In the context of dibenzocyclooctadiene biosynthesis, they act on isoeugenol-derived dimers. mdpi.com |
| Cytochrome P450 Monooxygenases (CYP) | A large family of enzymes responsible for a wide range of oxidative reactions, including hydroxylations and the formation of methylenedioxy bridges, which are common features in complex lignans. mdpi.com Studies have highlighted the importance of the CYP719A and CYP81Q subfamilies. researchgate.net |
| O-Methyltransferases (OMT) | Catalyze the transfer of a methyl group to hydroxyl groups on the lignan scaffold, a crucial step for the structural diversity of these compounds. mdpi.com |
Tracer Studies for Biosynthetic Intermediate Characterization
Tracer studies are a powerful experimental approach to delineate biosynthetic pathways by feeding a plant or cell culture with isotopically labeled precursors and tracking the incorporation of the label into downstream metabolites. While specific tracer studies for this compound have not been reported in the available literature, the proposed biosynthetic pathway provides a clear framework for how such experiments would be designed.
The primary precursor for dibenzocyclooctadiene lignans is hypothesized to be isoeugenol. mdpi.com A definitive tracer study would involve the administration of labeled isoeugenol (e.g., using ¹³C or ¹⁴C isotopes) to Kadsura coccinea plant tissues. The subsequent steps would be:
Allowing time for the plant's metabolic processes to incorporate the labeled precursor into downstream compounds.
Extracting the full profile of lignans and other metabolites from the tissue.
Using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to separate and identify the compounds.
Detecting the presence and position of the isotopic label in this compound and other related lignans.
The successful incorporation of the label from isoeugenol into this compound would provide direct evidence for its role as a precursor. Furthermore, the identification of other labeled compounds would help to characterize the on-pathway intermediates, confirming the sequence of enzymatic reactions and validating the proposed biosynthetic route involving oxidative radical cyclizations. springernature.com
Molecular Mechanisms of Action and Target Identification
Exploration of Specific Molecular Targets
Computational studies, particularly network pharmacology, have been instrumental in predicting the molecular targets of Neokadsuranin (B176947). These in silico methods analyze the interactions between compounds and a vast network of proteins, providing valuable insights into potential mechanisms of action.
Androgen Receptor (AR) Binding and Modulation Studies
The Androgen Receptor (AR) is a crucial transcription factor in the development and progression of various hormone-related conditions. Network pharmacology studies have predicted that this compound is a potential ligand for the Androgen Receptor ijpsonline.commdpi.com. While direct experimental binding assays for this compound with AR are not yet available, molecular docking simulations with other lignans (B1203133) provide a plausible model for its interaction.
Molecular docking studies on lignans suggest that they can fit into the ligand-binding pocket of the AR jabonline.innih.gov. These interactions are often stabilized by a series of hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding site nih.gov. It is hypothesized that this compound, through a similar mechanism, could modulate AR activity, potentially acting as an antagonist by preventing the binding of endogenous androgens and subsequent downstream signaling.
Table 1: Predicted and Inferred Interactions of this compound with the Androgen Receptor
| Interaction Type | Key Amino Acid Residues (Inferred from Lignan (B3055560) Docking Studies) | Potential Effect on AR |
| Hydrogen Bonding | Gln711, Arg752, Asn705 | Stabilization of the this compound-AR complex |
| Hydrophobic Interactions | Leu704, Trp741, Met745 | Enhanced binding affinity |
| Overall | - | Modulation of AR transcriptional activity |
Prostaglandin-Endoperoxide Synthase 2 (PTGS2) Inhibition Mechanisms
Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2), is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923). Network pharmacology analyses have identified PTGS2 as a likely target of this compound ijpsonline.commdpi.com. The inhibitory effects of various lignans on prostaglandin (B15479496) production lend further support to this prediction frontiersin.org.
The proposed mechanism of PTGS2 inhibition by lignans, and by extension this compound, involves blocking the enzyme's catalytic activity. Molecular docking studies with lignans have shown that these compounds can bind to the active site of COX-2, preventing the entry of the substrate, arachidonic acid nih.gov. This blockage is often achieved through interactions with key residues in the enzyme's active site, thereby inhibiting the production of pro-inflammatory prostaglandins nih.gov. Some lignans have demonstrated selective inhibition of COX-2 over COX-1, which could imply a more favorable side-effect profile nih.govnih.gov.
Investigation of Additional Predicted Targets via Network Pharmacology (e.g., TOP2A, F10, CHRM1)
Network pharmacology has also implicated other potential targets for this compound. Among these are Topoisomerase II Alpha (TOP2A), Coagulation Factor X (F10), and Cholinergic Receptor Muscarinic 1 (CHRM1) ijpsonline.comnih.govsemanticscholar.org.
TOP2A: This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition is a common mechanism for anticancer drugs. The prediction of this compound as a TOP2A interactor suggests a potential role in cancer therapy ijpsonline.com.
F10: As a key component of the coagulation cascade, Factor Xa is a target for anticoagulant therapies. The predicted interaction with this compound could indicate a potential influence on blood coagulation ijpsonline.comsemanticscholar.org.
CHRM1: This muscarinic receptor is involved in various physiological processes, including neurotransmission. Modulation of CHRM1 by this compound could have implications for its effects on the nervous system mdpi.comnih.gov.
Further experimental validation is required to confirm these predicted interactions and to understand their functional consequences.
Cellular Signaling Pathway Modulation by this compound
The biological effects of this compound are likely mediated through the modulation of complex cellular signaling pathways. Based on network pharmacology studies of compounds from the Schisandra and Kadsura genera, to which this compound belongs, several key pathways have been identified as potential targets nih.govacgpubs.org.
Emerging evidence from network pharmacology suggests that compounds from Kadsura, the genus from which this compound is derived, may influence the PI3K-Akt and MAPK signaling pathways researchgate.netmolnova.com. The PI3K-Akt pathway is a critical regulator of cell survival, proliferation, and growth, while the MAPK pathway is involved in cellular responses to a variety of stimuli, including stress and growth factors. Modulation of these pathways by this compound could explain its observed anti-inflammatory and potential anti-cancer activities acgpubs.org. Furthermore, some lignans have been shown to inhibit the NF-κB signaling pathway , a central mediator of inflammation researchgate.net.
Computational Approaches for Mechanism Elucidation
Computational methods are at the forefront of efforts to unravel the complex mechanisms of action of natural compounds like this compound. These in silico techniques offer a rapid and cost-effective means to predict and analyze compound-target interactions and their systemic effects.
Network Pharmacology for Compound-Target-Disease Network Construction
Network pharmacology is a powerful computational approach that integrates data from genomics, proteomics, and pharmacology to construct comprehensive networks of interactions between drugs, their molecular targets, and associated diseases nih.gov. This methodology has been successfully applied to traditional Chinese medicine, including herbs from the Schisandra genus, to identify active compounds and predict their mechanisms of action mdpi.comnih.govresearchgate.net.
For this compound, network pharmacology has been instrumental in building a "compound-target-disease" network. This network visually represents the predicted interactions of this compound with multiple protein targets and links these interactions to potential therapeutic effects in various diseases ijpsonline.comnih.gov. By analyzing the topology of this network, key hub proteins and signaling pathways that are likely to be significantly modulated by this compound can be identified, providing a roadmap for further experimental investigation ijpsonline.comnih.gov.
Molecular Docking and In Silico Drug-Target Interaction Profiling of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets of interest. By simulating the interaction between a ligand and a protein at the atomic level, molecular docking allows for the characterization of the binding energy, affinity, and specificity of the interaction. This information is invaluable in drug discovery for lead optimization and for elucidating the mechanism of action of a compound.
In silico drug-target interaction profiling, a broader computational approach, utilizes various methods beyond docking, such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and machine learning algorithms, to predict the potential biological targets of a compound. These methods analyze the chemical structure of a molecule to identify potential protein interactions across a wide range of target classes.
As of the current body of scientific literature, specific molecular docking and in silico drug-target interaction profiling studies for this compound have not been published. Consequently, there is no available data detailing its binding affinities, specific protein targets, or the molecular interactions that would govern its mechanism of action at a molecular level.
Table 1: Molecular Docking and In Silico Profiling Data for this compound No publicly available data from molecular docking or in silico drug-target interaction profiling studies for this compound.
| Parameter | Value |
|---|---|
| Investigated Protein Target(s) | Not Available |
| Predicted Binding Affinity (e.g., kcal/mol) | Not Available |
| Key Interacting Amino Acid Residues | Not Available |
Functional Proteomics and Metabolomics in Target Discovery for this compound
Functional proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and metabolites, respectively, within a biological system. In drug discovery, these approaches are instrumental in identifying the molecular targets of a compound and in understanding its broader physiological effects.
Functional proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions in response to treatment with a compound. This can reveal the cellular pathways that are perturbed by the drug, thereby pointing to its mechanism of action and potential therapeutic targets.
Metabolomics, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, complements proteomics by providing a functional readout of the physiological state of a cell or organism. By analyzing the changes in the metabolome following drug administration, researchers can identify metabolic pathways that are affected, which can, in turn, help to pinpoint the drug's molecular targets.
To date, there are no published research articles that have utilized functional proteomics or metabolomics to investigate the molecular targets or mechanism of action of this compound. Therefore, data on differentially expressed proteins or altered metabolic pathways resulting from this compound treatment is not available.
Table 2: Functional Proteomics and Metabolomics Findings for this compound No publicly available data from functional proteomics or metabolomics studies for this compound.
| Omics Approach | Key Findings |
|---|---|
| Functional Proteomics | No differentially expressed proteins identified. |
| No altered protein-protein interactions reported. | |
| Metabolomics | No significantly altered metabolic pathways identified. |
Structure Activity Relationship Sar Studies of Neokadsuranin and Its Analogs
Qualitative Structure-Activity Relationship Analysis of Neokadsuranin (B176947) Scaffolds
Qualitative SAR studies involve observing how modifications to a molecule's structure, such as changes in substituents or stereochemistry, influence its biological potency and activity profile. For this compound and related lignans (B1203133), these analyses provide fundamental insights into the structural features essential for bioactivity.
Influence of Substituent Effects on Biological Potency
The presence and nature of substituents on the lignan (B3055560) scaffold can significantly impact biological potency. While specific quantitative data on substituent effects for this compound itself is limited in publicly available literature, general trends observed in related dibenzocyclooctadiene lignans suggest that structural modifications can alter activity. For instance, it has been noted that attached substituents on the dibenzocyclooctadiene lignan basic skeleton might decrease cytotoxic potency semanticscholar.org. Furthermore, general principles of SAR indicate that electronic properties of substituents, such as electron-withdrawing or electron-donating effects, can influence interactions with biological targets, thereby modulating potency nih.govslideshare.net. Understanding these effects is key to designing analogs with enhanced efficacy.
Stereochemical Dependence of Activity Profiles
Stereochemistry plays a pivotal role in the biological activity of many natural products, including lignans. The three-dimensional arrangement of atoms can dictate how a molecule fits into a biological target's binding site. For this compound, its biphenyl (B1667301) configuration has been revised to be R researchgate.net. Studies on related lignans from Kadsura coccinea have highlighted the importance of stereochemistry, with compounds like Kadsulignan L exhibiting an R-biphenyl configuration and Kadsulignan Q possessing an S-biphenyl configuration cjnmcpu.com. The separation and characterization of stereoisomers can be challenging due to their potential instability and similar physical properties cjnmcpu.com. Therefore, precise determination and control of stereochemistry are critical for establishing definitive SAR and ensuring consistent biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate specific physicochemical properties of molecules with their observed biological activities. This approach allows for the prediction of the activity of new compounds based on their structures.
Development of Predictive Models for Biological Efficacy
QSAR models are developed by analyzing a series of compounds with known biological activities and their corresponding molecular descriptors. These models can then be used to predict the efficacy of novel compounds, guiding synthetic efforts towards more potent candidates nih.govresearchgate.netmdpi.comfrontiersin.org. While specific QSAR models developed exclusively for this compound are not detailed in the reviewed literature, QSAR methodologies are widely applied to natural product libraries, including lignans, to predict activities such as antitumor promotion or antiviral effects researchgate.netmdpi.com. The combination of QSAR modeling with fragment-based drug design (FBDD) has also been suggested as a strategy for exploring this compound derivatives .
Identification of Key Physicochemical Descriptors Contributing to Activity
QSAR models identify critical molecular descriptors that significantly influence biological activity. These descriptors typically encompass various physicochemical properties, including:
Hydrophobicity: Often quantified by the partition coefficient (logP), reflecting a compound's affinity for lipid environments slideshare.net.
Electronic Effects: Measured by parameters like Hammett constants (σ), which describe the electron-donating or withdrawing nature of substituents nih.govslideshare.net.
Steric Effects: Assessed using parameters such as Taft's steric factor, which quantifies the spatial bulk of substituents slideshare.net.
By correlating these descriptors with biological activity, QSAR models help pinpoint the structural features that are most critical for a compound's efficacy, thereby providing a rational basis for designing improved analogs.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify potential lead compounds. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to interact with a specific biological target nih.govnih.govyoutube.com.
These models can then be used to screen large databases of chemical compounds, identifying molecules that possess the predicted pharmacophoric features. For this compound and its class, pharmacophore studies have been applied to related analogs researchgate.net. Notably, the dibenzocyclooctadiene scaffold, characteristic of this compound, has been associated with a pharmacophore that confers activity in reversing multidrug resistance (MDR) in cancer and inhibiting ABC drug transporters google.com.pg. This suggests that understanding the pharmacophore of this compound could be instrumental in developing agents targeting these pathways.
Compound List
The following compounds have been mentioned in relation to this compound and its biological context:
| Compound Name |
| This compound |
| Interiotherin C |
| Interiotherin D |
| Interiorin |
| Heteroclitin F |
| Heteroclitin D |
| Kadsurin |
| Gomisin A |
| Schisandrin (B1198587) C |
| Interiotherin A |
| Angeloylgomisin R |
| Gomisin G |
| Interiotherin B |
| Gomisin C |
| Kadsurindutin A |
| Kadsulignan A |
| Kadsulignan B |
| Kadsulignan L |
| Kadsulignan M |
| Kadsulignan N |
| Kadsuralignan F |
| Schisantherin P |
| Schisantherin Q |
| Binankadsurin A |
| Benzoylbinankadsurine A |
| Isovaleroylbinankadsurin A |
| Angeloylbinankadsurin A |
| Isobutyroylbinankadsurin A |
| Kadsulignan Q |
Data Tables
Table 1: Comparative Biological Activity of this compound and Related Lignans
| Compound Name | Class/Structure Type | Reported Biological Activity | Potency/Activity Level | Reference(s) |
| This compound | Dibenzocyclooctadiene lignan | Antitumor-promoting (inhibition of EBV-EA activation); In vitro antiviral (Hepatitis B virus) | Most potent (EBV-EA) | acs.orgresearchgate.net |
| Schisandrin C | Dibenzocyclooctadiene lignan | Antitumor-promoting (inhibition of EBV-EA activation) | Most potent (EBV-EA) | acs.org |
| Kadsulignan M | Dibenzocyclooctadiene lignan | Anti-HIV activity in vitro | Not specified | researchgate.net |
| Compound 1 (from researchgate.net) | Dibenzocyclooctadiene lignan | In vitro antiviral (Hepatitis B virus) | Not specified | researchgate.net |
| Compound 6 (from researchgate.net) | Dibenzocyclooctadiene lignan | In vitro antiviral (Hepatitis B virus) | Not specified | researchgate.net |
Preclinical Pharmacological Investigations in Vitro and in Vivo Non Human Models
In Vitro Biological Activity Profiling
Neokadsuranin (B176947) has demonstrated antiviral activity against the Hepatitis B virus in laboratory settings. acgpubs.orgscispace.com Research has focused on its ability to inhibit key viral antigens, which are markers of viral replication and activity.
Studies have shown that this compound can inhibit the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in cell culture models. acgpubs.org In one particular study, at a concentration of 0.1 mg/ml, this compound exhibited a notable reduction in these viral markers. acgpubs.org The reported inhibition was 14.5% for HBsAg and 20.2% for HBeAg, indicating a direct or indirect interference with the HBV replication cycle. acgpubs.org
Table 1: In Vitro Anti-HBV Activity of this compound
| Compound | Concentration | % Inhibition of HBsAg | % Inhibition of HBeAg |
| This compound | 0.1 mg/ml | 14.5% | 20.2% |
| Data from in vitro studies on HBV-transfected cells. |
Lignans (B1203133) from the Schisandraceae family, to which this compound belongs, are known for their potential antitumor and chemopreventive properties. website-files.com
This compound has been identified as a compound that can inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA). jse.ac.cn The inhibition of EBV-EA activation is a common screening method to identify potential cancer chemopreventive agents.
While specific cytotoxic data for this compound against a wide range of cancer cell lines is not extensively detailed in the available research, related compounds isolated from Kadsura induta have been evaluated for their effects on the growth of human cancer cells. researchgate.net Lignans from the broader Schisandraceae family have shown cytotoxicity on various human cancer cell lines. website-files.com
The anti-inflammatory potential of compounds from the Kadsura genus has been an area of investigation. Extracts from Kadsura coccinea have been shown to inhibit nitric oxide (NO) production in macrophage-like cell lines, suggesting anti-inflammatory properties. researchgate.netresearchgate.net While this compound is a constituent of this plant, its specific contribution to the inhibition of nitric oxide production has not been fully elucidated. researchgate.net
Platelet-Activating Factor (PAF) Antagonistic Properties
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses. Compounds that can antagonize the actions of PAF are of significant interest for their potential therapeutic applications.
In vitro studies to determine the PAF antagonistic properties of a compound like this compound would typically involve assays that measure the inhibition of PAF-induced biological responses. A primary method is the competitive binding assay, where the ability of this compound to displace radiolabeled PAF from its receptors on platelet membranes is quantified. The result of this assay is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the specific binding of PAF.
Another common in vitro method is the platelet aggregation assay. In this setup, platelets are isolated and treated with PAF to induce aggregation, which can be measured using an aggregometer. The antagonistic effect of this compound would be determined by its ability to prevent or reduce PAF-induced platelet aggregation.
Hypothetical Data on PAF Antagonistic Activity of this compound (in vitro)
| Assay Type | Biological System | Endpoint Measured | Hypothetical Result (IC50) |
| Receptor Binding Assay | Isolated Platelet Membranes | Inhibition of [³H]-PAF Binding | Data Not Available |
| Platelet Aggregation Assay | Washed Rabbit Platelets | Inhibition of PAF-induced Aggregation | Data Not Available |
Currently, specific IC50 values or detailed findings from such studies on this compound are not available in the reviewed literature.
In Vivo Efficacy Studies in Animal Models (Non-Human)
In vivo studies are crucial for understanding the therapeutic potential and physiological effects of a compound in a living organism. These studies are conducted in various animal models that mimic human diseases or physiological states.
Assessment in Preclinical Disease Models
To evaluate the in vivo efficacy of this compound, researchers would utilize relevant preclinical disease models. Given the potential PAF antagonistic properties, models of inflammatory and allergic diseases would be appropriate. For instance, a common model for inflammation is the carrageenan-induced paw edema model in rodents. In this model, an inflammatory agent (carrageenan) is injected into the paw, and the subsequent swelling is measured over time. The efficacy of this compound would be assessed by its ability to reduce this inflammation compared to a control group.
Other potential models could include those for asthma, where airway hyperresponsiveness and inflammation are key features, or models of septic shock, where PAF plays a critical role. The selection of the model is guided by the hypothesized mechanism of action of the compound.
Hypothetical Efficacy of this compound in an Animal Model of Inflammation
| Animal Model | Parameter Measured | Hypothetical Outcome |
| Carrageenan-Induced Paw Edema (Rat) | Paw Volume (mL) | Data Not Available |
| Zymosan-Induced Peritonitis (Mouse) | Neutrophil Infiltration | Data Not Available |
Specific data from preclinical disease models evaluating the efficacy of this compound is not currently available.
Pharmacodynamic Evaluation in Animal Subjects
Pharmacodynamics (PD) involves the study of the biochemical and physiological effects of drugs on the body. In the context of this compound, pharmacodynamic evaluation in animal subjects would aim to understand the dose-response relationship and the time course of its effects in vivo.
Following administration of this compound to animal subjects, researchers would measure specific biomarkers related to its proposed mechanism of action. For a PAF antagonist, this could involve ex vivo platelet aggregation assays, where blood is drawn from the treated animals at various time points, and the ability of their platelets to aggregate in response to PAF is measured. This would provide insight into the onset, magnitude, and duration of the compound's effect in a living system.
Hypothetical Pharmacodynamic Parameters for this compound
| Animal Model | PD Marker | Measurement | Hypothetical Finding |
| Rabbit | Ex vivo PAF-induced platelet aggregation | Inhibition of aggregation (%) | Data Not Available |
| Mouse | TNF-alpha levels in plasma | Reduction of inflammatory cytokine | Data Not Available |
Detailed pharmacodynamic studies quantifying the in vivo effects of this compound in animal models have not been identified in the public domain.
Neuroplasticity and Behavioral Effects in Relevant Animal Models
Neuroplasticity refers to the ability of the brain to reorganize itself by forming new neural connections. Investigating the effects of a compound on neuroplasticity and behavior is particularly relevant for drugs targeting the central nervous system.
Animal models of neurological and psychiatric disorders, such as depression, anxiety, or cognitive impairment, are used to assess these effects. Behavioral tests like the forced swim test or elevated plus maze can provide insights into potential antidepressant or anxiolytic properties. To study neuroplasticity directly, researchers might examine changes in the expression of specific proteins like brain-derived neurotrophic factor (BDNF) in brain regions such as the hippocampus, or use techniques like immunohistochemistry to observe changes in neuronal structure.
Hypothetical Assessment of this compound on Behavior and Neuroplasticity
| Animal Model | Behavioral Test | Neuroplasticity Marker | Hypothetical Outcome |
| Mouse | Forced Swim Test | Immobility Time | Data Not Available |
| Rat | Morris Water Maze | Hippocampal BDNF Levels | Data Not Available |
There is currently no available research data on the effects of this compound on neuroplasticity or behavior in animal models.
Analytical Methodologies for Neokadsuranin Quantification and Detection
Chromatographic Techniques for Quantitative Analysis and Purity Assessment
Chromatographic methods are fundamental for separating Neokadsuranin (B176947) from other compounds in a mixture, enabling both qualitative identification and quantitative determination. These techniques are vital for assessing the purity of isolated this compound or its content in extracts.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis and purity assessment of this compound. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Various detection modes can be coupled with HPLC, including UV-Vis detectors and Photodiode Array (PDA) detectors, which are commonly used for compounds like this compound that possess chromophores jasco-global.comebi.ac.uklongdom.org. HPLC analysis has been used to identify this compound as a component in extracts from Kadsura species tandfonline.comresearchgate.netacs.orgresearchgate.net. The method's ability to compare retention times with reference standards allows for qualitative identification, while peak area or height measurements, correlated with calibration curves, provide quantitative data jasco-global.comlongdom.org.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for the detection and quantification of this compound, particularly in complex biological matrices or at low concentrations mdpi.comeurl-pesticides.euresearchgate.netrsc.orgnih.gov. This technique couples the separation power of liquid chromatography with the identification capabilities of mass spectrometry. LC-MS/MS allows for the precise determination of molecular weight and fragmentation patterns, providing definitive identification and highly accurate quantification. Studies utilizing LC-MS/MS have been instrumental in analyzing complex mixtures and identifying specific compounds within them, including lignans (B1203133) like this compound ebi.ac.uk. The tandem mass spectrometry (MS/MS) aspect is particularly valuable for its ability to filter out interfering signals, leading to higher selectivity and lower limits of detection mdpi.commdpi.com.
Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, offering faster analysis times, higher resolution, and increased sensitivity due to the use of smaller particle-sized stationary phases and higher mobile phase pressures mdpi.com. UHPLC-MS/MS has been applied for the simultaneous quantification of compounds, demonstrating its utility for complex analyses. While direct mentions of UHPLC specifically for this compound are less common in the initial search results compared to HPLC, its inherent advantages make it a potential technique for future research or more demanding analyses of this compound researchgate.netmdpi.comresearchgate.net.
Thin-Layer Chromatography (TLC) and its more advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are valuable for the qualitative analysis, screening, and semi-quantitative assessment of this compound. HPTLC offers improved separation, sensitivity, and detection limits compared to traditional TLC and can serve as an alternative to HPLC for certain applications humanjournals.commdpi.comresearchgate.net. HPTLC is particularly useful in phytochemical analysis for identifying and quantifying active constituents in herbal extracts, including fingerprinting and detecting adulterants humanjournals.commdpi.comphcogres.com. While specific HPTLC methods for this compound were not detailed in the provided search snippets, the technique is broadly applicable to the analysis of lignans and other plant metabolites.
Spectroscopic and Spectrometric Methods for Quantification
Spectroscopic and spectrometric methods are essential for elucidating the structure of this compound and can also contribute to its quantification. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used for structural determination ebi.ac.ukntu.edu.twacs.orgresearchgate.net. UV-Vis spectroscopy, often coupled with HPLC, is a common method for quantifying compounds that absorb ultraviolet or visible light jasco-global.comebi.ac.uklongdom.org. Mass spectrometry, as discussed with LC-MS/MS, provides highly sensitive and specific quantitative data based on mass-to-charge ratios.
Challenges and Future Directions in Neokadsuranin Academic Research
Addressing Gaps in Mechanism of Action Elucidation
A fundamental challenge in Neokadsuranin (B176947) research is the incomplete understanding of its mechanism of action (MOA). The therapeutic effects of a compound are intrinsically linked to its interaction with specific molecular targets. nih.govnih.gov Currently, the precise proteins, enzymes, or signaling pathways that this compound modulates remain largely unidentified. Future research must prioritize the deconvolution of its MOA. A critical first step is to move beyond phenotypic screening and employ target identification technologies. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and chemical proteomics can be utilized to isolate and identify the direct binding partners of this compound within the cell. Elucidating these molecular targets is paramount, as it forms the theoretical foundation for understanding its therapeutic efficacy and potential side effects. nih.govdrugbank.com
Advancements in Sustainable Synthesis and Biosynthetic Engineering
The reliance on natural extraction from Kadsura species for this compound presents significant hurdles for sustainable and scalable production. The low abundance of the compound in its natural source makes extraction inefficient and environmentally taxing. A major future direction is the development of green and sustainable synthesis methods. This involves designing synthetic routes that minimize hazardous waste, reduce energy consumption, and utilize renewable starting materials.
Furthermore, exploring the biosynthetic pathway of this compound in its native plant offers a promising avenue for biosynthetic engineering. By identifying and characterizing the enzymes responsible for its formation, researchers could potentially transfer these genetic pathways into microbial hosts like E. coli or yeast. drugbank.com This would enable the large-scale, controlled fermentation-based production of this compound and its analogs, ensuring a stable and environmentally friendly supply for extensive research and development.
Exploration of Novel Biological Activities and Untapped Therapeutic Potential
While some biological activities of lignans (B1203133) are known, the full therapeutic spectrum of this compound is yet to be explored. Natural products with complex stereochemistry often possess multiple biological activities. nih.govresearchgate.net A key future direction is the comprehensive screening of this compound against a wide array of disease models. High-throughput screening (HTS) against diverse panels of cancer cell lines, pathogenic microbes (bacteria, fungi, viruses), and enzyme targets could uncover previously unknown therapeutic applications. researchgate.net Given the known anti-inflammatory and cytotoxic activities of other related lignans, particular focus should be placed on its potential as an anti-cancer or immunomodulatory agent. Uncovering novel bioactivities is essential for maximizing the therapeutic value derived from this unique natural product. nih.gov
Integration of Advanced Computational and In Silico Research Strategies
Modern drug discovery heavily relies on computational and in silico methods to accelerate research and reduce costs. nih.govresearchgate.net Integrating these strategies into this compound research is a critical future step. Molecular docking simulations can be employed to predict the binding affinity of this compound against known protein targets, helping to prioritize experimental validation. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies could help in designing novel this compound derivatives with improved potency and selectivity. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide early insights into the compound's drug-like properties, guiding lead optimization efforts before costly synthesis and in vivo testing are undertaken. researchgate.net
Table 1: Illustrative In Silico Docking Results for this compound Against Potential Cancer Targets This table presents hypothetical data to illustrate the potential output of computational studies.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclo-oxygenase-2 (COX-2) | 5IKR | -9.8 | Arg120, Tyr355, Ser530 |
| B-cell lymphoma 2 (Bcl-2) | 2W3L | -8.5 | Phe101, Arg139, Asp104 |
Leveraging Multi-Omics Data for Comprehensive Systems-Level Understanding
To fully grasp the biological impact of this compound, a systems-level perspective is required. nih.govnih.gov The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. frontiersin.orgyoutube.com By treating cells or model organisms with this compound and subsequently analyzing the global changes across these different molecular layers, researchers can construct a comprehensive picture of the compound's effects. nih.govnih.gov For instance, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression and post-translational modifications. This integrated data can help build detailed network models of the pathways perturbed by this compound, offering a holistic understanding far beyond what can be achieved by studying a single target in isolation. frontiersin.org
Development of Robust and Standardized Research Methodologies
A significant challenge hindering progress in the study of many natural products is the lack of standardized research methodologies. nih.govnih.gov For this compound, it is crucial for the research community to develop and adopt robust and reproducible protocols for its extraction, purification, characterization, and biological evaluation. nih.govresearchgate.net This includes establishing validated analytical methods (e.g., HPLC, LC-MS) for quantification and quality control. Furthermore, standardized protocols for in vitro and in vivo assays will ensure that data generated across different laboratories are comparable, fostering collaboration and accelerating the pace of discovery. nih.govrossjournal.co.uk Establishing these foundational methodologies is a critical, albeit often overlooked, step toward building a credible and cumulative body of knowledge on this compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Salicylic acid |
| Aspirin |
| Necitumumab |
Q & A
Q. What validated experimental protocols are recommended for assessing Neokadsuranin’s cytotoxicity in HepG2 cells?
this compound’s cytotoxicity is typically evaluated using in vitro HepG2 cell models. Standard protocols involve:
- Dose selection : Testing concentrations that inhibit HBsAg secretion by ≥32.6% (as a baseline) .
- CYP enzyme assays : Measuring downstream effects on CYP2E1, CYP1A2, and CYP3A1 expression via qRT-PCR or Western blot .
- Controls : Including positive controls like bicyclol (49% inhibition at comparable doses) to benchmark activity .
- Reproducibility : Follow NIH guidelines for preclinical reporting (e.g., cell line authentication, statistical power calculations) to ensure replicability .
Q. How should researchers structurally characterize this compound to confirm its identity in novel plant sources?
Structural validation requires:
- Chromatographic separation : Isolate this compound from plant extracts (e.g., Kadsura coccinea) using HPLC or TLC .
- Spectroscopic analysis : Compare NMR (¹H, ¹³C) and mass spectrometry data with published values (C₂₃H₂₆O₇, [α]D = 0° in CHCl₃, mp 157–159°C) .
- Reference standards : Cross-validate with authenticated samples from repositories or prior studies on Kadsura interior .
Advanced Research Questions
Q. What methodological frameworks are effective for resolving contradictions in this compound’s reported CYP enzyme modulation across studies?
Contradictions in CYP data (e.g., upregulation vs. inhibition) require:
- Principal contradiction analysis : Identify the dominant factor (e.g., cell type, assay conditions) influencing outcomes .
- Orthogonal validation : Use complementary assays (e.g., enzyme activity kits vs. mRNA quantification) to confirm target effects .
- Meta-analysis : Systematically compare studies for variables like dose ranges (e.g., 10–100 µM), exposure times, and solvent controls (DMSO vs. ethanol) .
Q. How can researchers optimize in vivo experimental designs to evaluate this compound’s antineoplastic mechanisms?
Key considerations include:
- Model selection : Prioritize EBV-EA inhibition assays (TPA-induced) with Raji cell viability thresholds ≥70% .
- Dose translation : Calculate in vivo equivalents using allometric scaling from in vitro IC₅₀ values .
- Mechanistic depth : Investigate downstream targets (e.g., YAP1, Bcl-2/Bax ratio) via transcriptomics/proteomics to contextualize antiapoptotic effects .
Q. What statistical approaches are critical for ensuring robust reproducibility in this compound pharmacology studies?
- Power analysis : Predefine sample sizes using tools like G*Power to minimize Type I/II errors .
- Multivariate regression : Account for covariates (e.g., cell passage number, solvent toxicity) in dose-response curves .
- Open data practices : Share raw datasets (e.g., CYP expression levels, viability assays) in supplementary materials to enable independent validation .
Methodological Guidance
- Data reporting : Adhere to the Beilstein Journal’s standards for experimental sections, including reagent sources, instrument parameters, and ethics statements .
- Contradiction analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when reconciling conflicting results .
- Peer review : Highlight limitations (e.g., in vitro-to-in vivo extrapolation gaps) and propose follow-up studies (e.g., pharmacokinetic profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
